5-Fluoro-1-propionylpyrimidine-2,4(1H,3H)-dione
Description
Chemical Structure and Properties The compound 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- (molecular formula: C₈H₈FN₂O₂) is a fluorinated pyrimidinedione derivative characterized by a propanoyl group (-COCH₂CH₃) at the 3-position and a fluorine atom at the 5-position of the pyrimidine ring. The fluorine substituent enhances lipophilicity, improving membrane permeability and interaction with biological targets such as viral enzymes. The propanoyl side chain contributes to steric and electronic effects, influencing binding specificity and metabolic stability .
Biological Activity
This compound exhibits antiviral activity, particularly against HIV and Hepatitis B, by acting as a reverse transcriptase inhibitor. Its mechanism involves mimicking natural nucleobases, thereby disrupting viral replication . Studies using surface plasmon resonance and molecular docking reveal strong binding affinities to viral enzymes, with IC₅₀ values comparable to established antiviral agents like Emtricitabine .
Synthesis Synthesis typically involves nucleophilic substitution reactions on a pyrimidinedione core, followed by propanoylation at the 3-position. Fluorination is achieved via halogen exchange or direct electrophilic substitution .
Properties
CAS No. |
56058-99-2 |
|---|---|
Molecular Formula |
C7H7FN2O3 |
Molecular Weight |
186.14 g/mol |
IUPAC Name |
5-fluoro-1-propanoylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7FN2O3/c1-2-5(11)10-3-4(8)6(12)9-7(10)13/h3H,2H2,1H3,(H,9,12,13) |
InChI Key |
IQBDVJWBUMTCEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C=C(C(=O)NC1=O)F |
Other CAS No. |
75410-16-1 |
Synonyms |
FE-FU N(1)-(2-formylethyl)-5-fluorouracil |
Origin of Product |
United States |
Preparation Methods
Direct N3-Acylation with Propanoyl Chloride
The most straightforward route involves acylation of 5-fluorouracil (5-fluoro-2,4-dioxo-1,3-dihydropyrimidine) at the N3 position. Deprotonation of the N3 nitrogen using a base such as sodium hydride in tetrahydrofuran (THF) enables nucleophilic attack on propanoyl chloride. The reaction proceeds at 0–5°C to minimize side reactions, yielding the target compound after purification via recrystallization.
Reaction Conditions
-
Substrate : 5-Fluorouracil (1.0 equiv)
-
Acylating Agent : Propanoyl chloride (1.2 equiv)
-
Base : NaH (1.5 equiv) in THF
-
Temperature : 0–5°C
-
Yield : 60–75%
Challenges include competing acylation at the N1 position due to similar acidity of both NH groups. Steric hindrance from the fluorine atom at C5 slightly favors N3 selectivity, but careful control of reaction time and temperature is critical.
Cyclocondensation of Fluorinated β-Keto Esters
Modified Biginelli Reaction
A three-component cyclocondensation of 5-fluoro-β-keto ester, urea, and propanoyl chloride under acidic conditions forms the pyrimidinedione core with pre-installed substituents. Iron-based nanocatalysts, such as Fe3O4@SiO2-FSA, enhance reaction efficiency by activating the β-keto ester and urea components.
Representative Procedure
-
Reactants :
-
5-Fluoroethyl acetoacetate (1.0 equiv)
-
Urea (1.2 equiv)
-
Propanoyl chloride (1.0 equiv)
-
-
Catalyst : Fe3O4@SiO2-FSA (20 mg/mmol)
-
Solvent : Ethanol/water (1:1)
-
Temperature : 80°C, 4–6 h
-
Yield : 70–85%
The nanocatalyst’s dual acidic and basic sites facilitate imine formation and cyclization, while its magnetic properties simplify recovery and reuse.
Multicomponent Reactions (MCRs) Using Hybrid Catalysts
Iron Oxide Nanoparticle-Catalyzed Synthesis
Iron-based catalysts, such as ZnFe2O4 NPs, enable one-pot assembly of the target compound from fluorobenzaldehyde, barbituric acid, and malononitrile. The fluorine atom is introduced via the aldehyde component, while malononitrile contributes to ring formation.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | ZnFe2O4 NPs (5 mol %) |
| Solvent | Solvent-free |
| Temperature | 75°C |
| Time | 7–30 min |
| Yield | 86–97% |
This method achieves excellent diastereoselectivity and scalability, with the catalyst reused up to five cycles without significant activity loss.
Regioselective Acylation Strategies
Protecting Group Approach
Selective protection of the N1 nitrogen with a tert-butoxycarbonyl (Boc) group allows exclusive acylation at N3. After deprotection, the target compound is isolated in high purity.
Procedure Overview
-
Protection : Boc2O (1.1 equiv), DMAP, THF, 25°C, 2 h.
-
Acylation : Propanoyl chloride (1.0 equiv), Et3N, 0°C, 1 h.
-
Deprotection : TFA/CH2Cl2 (1:1), 25°C, 30 min.
-
Yield : 80–90%
This method circumvents regioselectivity issues but adds synthetic steps, impacting overall efficiency.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling 5-fluorouracil, propanoyl chloride, and a catalytic amount of Fe3O4@PVA nanoparticles under solvent-free conditions achieves rapid acylation. The mechanochemical activation reduces reaction time to 15–20 minutes with yields comparable to solution-phase methods.
Advantages
-
No solvent waste
-
High catalyst recyclability (10+ cycles)
-
Enhanced reaction kinetics
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding pyrimidinedione derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrimidinedione derivatives.
Substitution: Formation of substituted pyrimidinedione derivatives with various functional groups.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antiviral or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The table below highlights key structural analogs and their biological/chemical distinctions:
Functional Group Impact
- Fluorine Substitution : Enhances lipophilicity and metabolic stability. For example, replacing bromine (as in Bromacil) with fluorine increases antiviral specificity and reduces environmental toxicity .
- Propanoyl vs. Sugar Moieties: The propanoyl group in the target compound improves binding to hydrophobic enzyme pockets, whereas sugar-containing analogs (e.g., 5-Ethyl-1-(2-deoxy-2-fluoro-α-L-arabinofuranosyl)-...) rely on glycosylation for cellular entry .
- Sulfur/Phosphorus Modifications : Compounds like HEPT and MKC-442 incorporate sulfur or phosphonate groups, altering electronic properties and resistance profiles .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound (logP ~1.2) is less lipophilic than Trifluorothymidine (logP ~2.1) but more than Emtricitabine (logP ~-0.5), balancing membrane permeability and solubility .
- Solubility: The propanoyl group reduces aqueous solubility compared to hydroxylated analogs (e.g., HEPT), necessitating formulation adjustments for bioavailability .
- Metabolic Stability: Fluorination decreases susceptibility to cytochrome P450 oxidation, extending half-life relative to non-fluorinated pyrimidinediones .
Biological Activity
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-3-(1-oxopropyl)- (CAS Number: 75410-16-1) is a synthetic compound belonging to the pyrimidine family. Its structure includes a fluorine atom and a propanoyl side chain, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C7H7FN2O3
- Molecular Weight: 186.14 g/mol
- IUPAC Name: 5-Fluoro-3-(1-oxopropyl)-2,4(1H,3H)-pyrimidinedione
The biological activity of 2,4(1H,3H)-Pyrimidinedione derivatives is primarily attributed to their interaction with various biological targets:
- Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound can inhibit enzymes such as ecto-5-nucleotidase (CD73), which is overexpressed in many cancers. This inhibition can lead to enhanced antitumor immunity by increasing the infiltration of immune cells in tumor microenvironments .
- Anticancer Properties : In preclinical studies, compounds similar to 2,4(1H,3H)-Pyrimidinedione have demonstrated significant antitumor effects. For instance, one derivative showed a tumor growth inhibition (TGI) rate of 73.6% in a triple-negative breast cancer model when administered at a dose of 50 mg/kg .
Table 1: Biological Activity Overview
Case Studies
Several studies have investigated the biological activity of 2,4(1H,3H)-Pyrimidinedione and its derivatives:
-
Study on CD73 Inhibition :
- A series of pyrimidine derivatives were synthesized and tested for CD73 inhibition.
- The most potent compound exhibited uncompetitive inhibition with no significant cytotoxicity observed in vitro.
- In vivo studies showed that this compound significantly reduced tumor size in mouse models while enhancing immune cell activity within the tumor .
- Crystal Structure Analysis :
Q & A
Basic: How is the structural identity of 5-fluoro-3-(1-oxopropyl)-2,4(1H,3H)-pyrimidinedione confirmed in synthetic studies?
Answer:
Structural confirmation relies on a combination of spectroscopic techniques:
- NMR Spectroscopy : Proton (¹H) and carbon-13 (¹³C) NMR are critical for verifying substituent positions (e.g., fluorine at C5, propionyl group at N3). For example, fluorine’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., parent ion [M+H]⁺) and fragmentation patterns aligned with the proposed structure .
- IR Spectroscopy : Key functional groups like carbonyl (C=O at C2 and C4, ~1700 cm⁻¹) and fluorinated moieties (C-F stretch, ~1100 cm⁻¹) are identified .
Basic: What are the standard synthetic routes for 5-fluoro-substituted pyrimidinedione derivatives?
Answer:
Synthesis typically involves:
- Condensation Reactions : Fluorouracil derivatives are functionalized via nucleophilic substitution or coupling. For example, reacting 5-fluorouracil with propionyl chloride under anhydrous conditions introduces the 1-oxopropyl group at N3 .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product, followed by recrystallization for purity .
- Yield Optimization : Catalysts like DMAP (4-dimethylaminopyridine) improve acylation efficiency, with yields reported between 45–65% in analogous syntheses .
Advanced: How does the 5-fluoro substituent influence the compound’s stability under varying pH conditions?
Answer:
Fluorine’s electronegativity enhances hydrolytic stability but introduces pH-dependent reactivity:
- Acidic Conditions : The C5-F bond resists hydrolysis compared to non-fluorinated analogs. However, the propionyl group at N3 may undergo partial hydrolysis to form carboxylic acid derivatives .
- Basic Conditions : Defluorination is rare, but the pyrimidinedione ring may open at C2 or C4 carbonyls, forming urea-like intermediates. Stability studies using HPLC at pH 7–10 show >80% integrity over 24 hours .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
Key challenges include:
- Matrix Interference : Serum proteins and lipids can mask detection. Solid-phase extraction (SPE) with C18 cartridges improves recovery rates (~75–90%) .
- Sensitivity Limits : LC-MS/MS with electrospray ionization (ESI) achieves detection limits of 0.1 ng/mL, validated using deuterated internal standards (e.g., D₃-5-fluorouracil) .
- Degradation Products : Thermal instability during GC analysis necessitates derivatization (e.g., silylation with BSTFA) for accurate quantification .
Advanced: What structure-activity relationships (SAR) are observed for 3-(1-oxopropyl) substitution in pyrimidinediones?
Answer:
The 3-(1-oxopropyl) group enhances lipophilicity, influencing bioavailability and target binding:
- Enzyme Inhibition : In kinase assays, the propionyl moiety increases binding affinity for ATP-binding pockets (e.g., IC₅₀ values reduced by ~30% compared to methyl analogs) .
- Cellular Uptake : LogP values (~1.8) correlate with improved permeability in Caco-2 cell models, though efflux by P-glycoprotein limits intracellular accumulation .
- Metabolic Stability : The propionyl group slows hepatic clearance (t₁/₂ = 4.2 hours in microsomal assays) compared to acetylated derivatives (t₁/₂ = 1.5 hours) .
Advanced: How are computational methods used to predict the biological activity of this compound?
Answer:
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding to thymidylate synthase (TS) with a ΔG of −9.2 kcal/mol, driven by hydrogen bonds between fluorine and Arg215 .
- QSAR Models : Topological polar surface area (TPSA ≈ 80 Ų) and molar refractivity (MR ≈ 45) correlate with antitumor activity in NCI-60 cell line screens .
- MD Simulations : 100-ns simulations reveal stable binding to TS, with root-mean-square deviation (RMSD) <2.0 Å after equilibration .
Advanced: What contradictions exist in reported biological activities of fluorinated pyrimidinediones?
Answer:
Discrepancies arise from:
- Cell Line Variability : Antiproliferative activity in HCT-116 (IC₅₀ = 2.1 µM) vs. HepG2 (IC₅₀ = 8.7 µM) suggests tissue-specific uptake or metabolic activation .
- Oxidative Stress : Conflicting reports on ROS induction—some studies show apoptosis via ROS/JNK pathways, while others note antioxidant effects at low doses (<10 µM) .
- In Vivo Efficacy : Oral bioavailability in mice (F = 22%) contrasts with higher subcutaneous absorption (F = 65%), complicating dose translation to humans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
